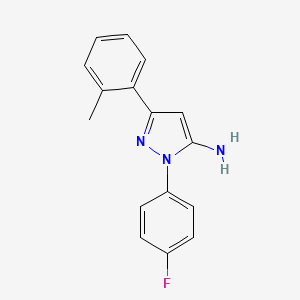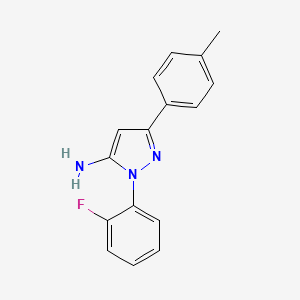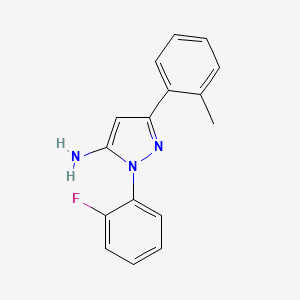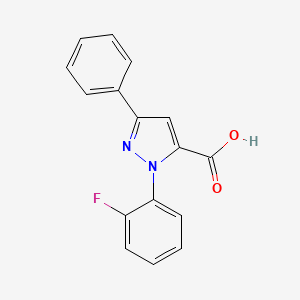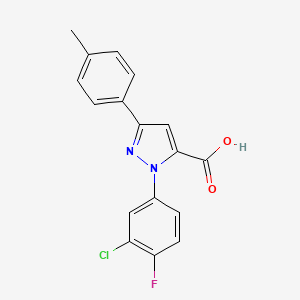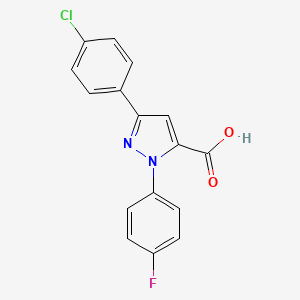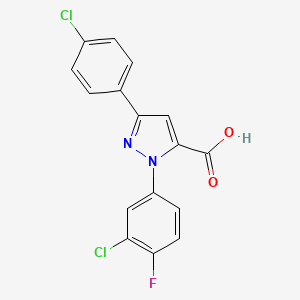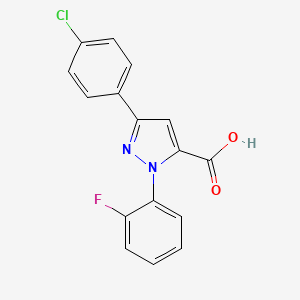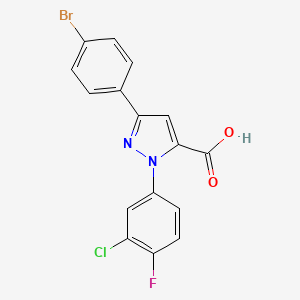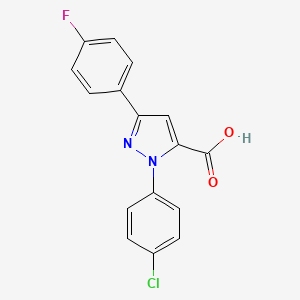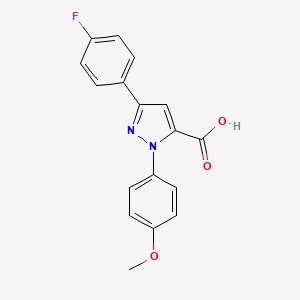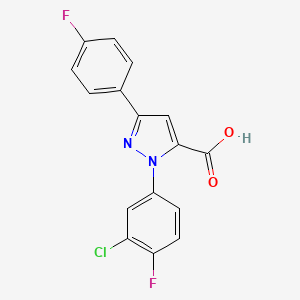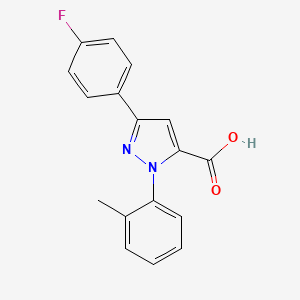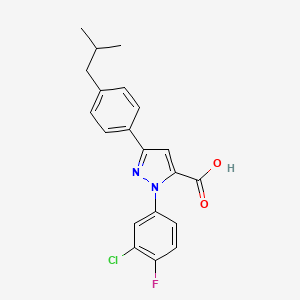
3,3-Diiodo-1,1,1-trifluoroacetone
描述
3,3-Diiodo-1,1,1-trifluoroacetone is an organofluorine compound with the molecular formula C3H2F3IO2 It is characterized by the presence of two iodine atoms and three fluorine atoms attached to a central acetone structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diiodo-1,1,1-trifluoroacetone typically involves the iodination of 1,1,1-trifluoroacetone. One common method includes the reaction of 1,1,1-trifluoroacetone with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure the selective formation of the diiodo compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of iodine and other reagents to meet industrial safety and environmental standards.
化学反应分析
Types of Reactions: 3,3-Diiodo-1,1,1-trifluoroacetone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced to form 3,3-diiodo-1,1,1-trifluoropropanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized products using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like acetonitrile or ethanol, and mild heating.
Reduction: Reducing agents like lithium aluminum hydride, solvents like ether or tetrahydrofuran, and low temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, acidic or basic conditions, and controlled temperatures.
Major Products:
- Substituted derivatives (e.g., amines, thiols)
- Reduced alcohols (e.g., 3,3-diiodo-1,1,1-trifluoropropanol)
- Oxidized products (e.g., carboxylic acids)
科学研究应用
3,3-Diiodo-1,1,1-trifluoroacetone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce iodine and fluorine atoms into molecules, which can alter their reactivity and properties.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a radiolabeled compound for imaging and diagnostic purposes.
Industry: Utilized in the development of specialty chemicals and materials with unique properties due to the presence of iodine and fluorine atoms.
作用机制
The mechanism of action of 3,3-Diiodo-1,1,1-trifluoroacetone involves its ability to act as an electrophile due to the electron-withdrawing effects of the fluorine and iodine atoms. This makes the carbonyl carbon highly reactive towards nucleophiles. The compound can interact with various molecular targets, including enzymes and proteins, by forming covalent bonds or through non-covalent interactions, thereby affecting their function and activity.
相似化合物的比较
1,1,1-Trifluoroacetone: Lacks the iodine atoms, making it less reactive and less versatile in certain chemical reactions.
3,3-Dibromo-1,1,1-trifluoroacetone: Contains bromine instead of iodine, which can lead to different reactivity and applications.
3,3-Dichloro-1,1,1-trifluoroacetone: Contains chlorine instead of iodine, resulting in different chemical properties and uses.
Uniqueness: 3,3-Diiodo-1,1,1-trifluoroacetone is unique due to the presence of both iodine and fluorine atoms, which impart distinct reactivity and properties. The iodine atoms make it highly reactive towards nucleophiles, while the fluorine atoms enhance its stability and lipophilicity. This combination of properties makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
1,1,1-trifluoro-3,3-diiodopropan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF3I2O/c4-3(5,6)1(9)2(7)8/h2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNDOSTUAWYRRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)(F)F)(I)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF3I2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


